Octyl picolinate

描述

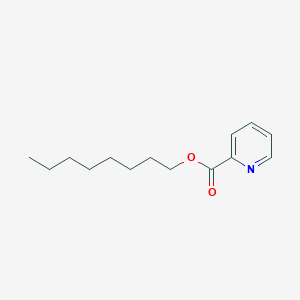

Octyl picolinate is an ester derived from the reaction of octanol (a fatty alcohol) and picolinic acid (a pyridine derivative with a carboxylic acid group). The esterification process replaces the hydroxyl group of octanol with the picolinic acid moiety, resulting in a molecule with a pyridine ring and a hydrophobic octyl chain. This structure likely confers unique solubility, stability, and bioactivity properties, making it relevant for applications in cosmetics, pharmaceuticals, or industrial formulations.

属性

IUPAC Name |

octyl pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-9-12-17-14(16)13-10-7-8-11-15-13/h7-8,10-11H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHXTSDISHWRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277152 | |

| Record name | octyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-69-3 | |

| Record name | NSC962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | octyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of octyl pyridine-2-carboxylate typically involves the esterification of pyridine-2-carboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of octyl pyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

化学反应分析

Types of Reactions

Octyl picolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid and octanol.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine-2-carboxylic acid and octanol.

Reduction: Octyl pyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学研究应用

Octyl picolinate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.

作用机制

The mechanism of action of octyl pyridine-2-carboxylate involves its interaction with specific molecular targets. The carboxylate group can form hydrogen bonds with amino acid residues in proteins, while the octyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Chemical and Structural Differences

Octyl picolinate belongs to the broader class of octyl esters, which vary based on the acid component. Key structural differences among similar compounds include:

Key Insight: The pyridine ring in this compound distinguishes it from other esters (e.g., octyl acetate, gallate) that lack aromatic nitrogen. This nitrogen may enhance metal-chelating properties or alter solubility compared to purely aliphatic or phenolic esters .

Antimicrobial Activity

- Octyl gallate demonstrates superior antibacterial and antifungal activity compared to parabens and other preservatives, attributed to its trihydroxybenzoate structure .

- Octyl salicylate shows lower histamine activation than octyl paraben, suggesting substituent position significantly impacts bioactivity .

- Chromium picolinate exhibits oxidative toxicity in Drosophila melanogaster, causing sterility and lethal mutations due to reactive oxygen species generation .

Inference for this compound: The pyridine ring may confer chelating properties, but without a metal center (unlike chromium picolinate), its toxicity profile could differ. Its bioactivity might align more with non-metallic esters like octyl gallate, depending on application.

生物活性

Octyl picolinate, a derivative of pyridine, has garnered attention in scientific research due to its diverse biological activities. This compound, with the chemical formula C₁₁H₁₅NO₂, is primarily recognized for its potential applications in medicine and biochemistry. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial effects against various pathogens. Its structure allows it to interact with cell membranes, potentially disrupting microbial integrity and function.

- Anticancer Effects : Research has shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. This activity is attributed to its ability to modulate signaling pathways involved in cell survival and death.

- Enzyme Interaction : The compound has been used in studies to investigate enzyme interactions, particularly as a ligand in biochemical assays. Its carboxylate group can form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Hydrophobic Interactions : The long octyl chain enhances the compound's hydrophobic properties, allowing it to interact effectively with lipid bilayers and membrane proteins. This characteristic is crucial for its antimicrobial and anticancer activities.

- Apoptosis Induction : In cancer cells, this compound has been shown to activate apoptotic pathways, leading to cell death. This effect may involve the generation of reactive oxygen species (ROS) and the activation of caspases, which are essential for the apoptotic process.

Data Table: Biological Activities of this compound

Case Studies

-

Antimicrobial Activity Study :

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, demonstrating its potential as a natural preservative or therapeutic agent . -

Cancer Cell Line Research :

In vitro experiments were conducted on human breast cancer cell lines treated with this compound. The findings revealed that the compound effectively induced apoptosis through ROS generation and caspase activation, highlighting its potential role in cancer therapy. -

Enzyme Interaction Analysis :

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The results suggested that the compound could serve as an effective modulator of enzyme activity, opening avenues for further exploration in drug development.

常见问题

Example PICOT Question for Mechanistic Research :

- P : Human hepatocyte cell line (e.g., HepG2).

- I : this compound at IC50 concentrations.

- C : Untreated cells and vehicle controls.

- O : Transcriptomic profiling (RNA-seq) for pathway enrichment.

- T : 24/48-hour exposure.

- Analysis : Integrate omics data with STRING or KEGG databases to map metabolic disruptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。